molecular formula C16H22N4O3S B12745418 2H-1,2,5-Thiadiazino(5,6-a)benzimidazole, 3,4-dihydro-2-(3-(4-morpholinyl)propyl)-, 1,1-dioxide CAS No. 115242-94-9

2H-1,2,5-Thiadiazino(5,6-a)benzimidazole, 3,4-dihydro-2-(3-(4-morpholinyl)propyl)-, 1,1-dioxide

Cat. No.: B12745418
CAS No.: 115242-94-9
M. Wt: 350.4 g/mol
InChI Key: BHPAUHULDHLAQL-UHFFFAOYSA-N
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Description

2H-1,2,5-Thiadiazino(5,6-a)benzimidazole, 3,4-dihydro-2-(3-(4-morpholinyl)propyl)-, 1,1-dioxide is a complex organic compound with a unique structure that combines elements of thiadiazine, benzimidazole, and morpholine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,2,5-Thiadiazino(5,6-a)benzimidazole, 3,4-dihydro-2-(3-(4-morpholinyl)propyl)-, 1,1-dioxide typically involves multiple steps, starting with the preparation of the benzimidazole core. This is followed by the introduction of the thiadiazine ring and the morpholine propyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and maintain consistent quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and ensuring the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2H-1,2,5-Thiadiazino(5,6-a)benzimidazole, 3,4-dihydro-2-(3-(4-morpholinyl)propyl)-, 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2H-1,2,5-Thiadiazino(5,6-a)benzimidazole, 3,4-dihydro-2-(3-(4-morpholinyl)propyl)-, 1,1-dioxide has several scientific research applications:

    Chemistry: This compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, this compound can be used to study enzyme interactions, protein binding, and cellular processes.

    Medicine: The compound has potential therapeutic applications, including as an antimicrobial, antiviral, or anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

    Industry: In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2H-1,2,5-Thiadiazino(5,6-a)benzimidazole, 3,4-dihydro-2-(3-(4-morpholinyl)propyl)-, 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: These compounds share the benzimidazole core and have similar biological activities.

    Thiadiazine derivatives:

    Morpholine derivatives: These compounds contain the morpholine group and are used in various chemical and biological studies.

Uniqueness

What sets 2H-1,2,5-Thiadiazino(5,6-a)benzimidazole, 3,4-dihydro-2-(3-(4-morpholinyl)propyl)-, 1,1-dioxide apart is its combination of these three distinct structural elements

Properties

CAS No.

115242-94-9

Molecular Formula

C16H22N4O3S

Molecular Weight

350.4 g/mol

IUPAC Name

2-(3-morpholin-4-ylpropyl)-3,4-dihydro-[1,2,5]thiadiazino[5,6-a]benzimidazole 1,1-dioxide

InChI

InChI=1S/C16H22N4O3S/c21-24(22)16-17-14-4-1-2-5-15(14)20(16)9-8-19(24)7-3-6-18-10-12-23-13-11-18/h1-2,4-5H,3,6-13H2

InChI Key

BHPAUHULDHLAQL-UHFFFAOYSA-N

Canonical SMILES

C1CN2C3=CC=CC=C3N=C2S(=O)(=O)N1CCCN4CCOCC4

Origin of Product

United States

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